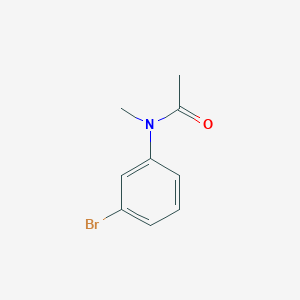

N-(3-bromophenyl)-N-methylacetamide

Description

N-(3-bromophenyl)-N-methylacetamide is an acetamide derivative characterized by a methyl group and a 3-bromophenyl group attached to the nitrogen atom. These derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science. For example, describes the synthesis of a related compound, 2-(Benzyloxy)-2-(3-bromophenyl)-N-((4-bromophenyl)sulfonyl)-N-methylacetamide, via a scandium-catalyzed oxidative reaction between amines and alkyl halides .

Key properties of N-(3-bromophenyl)acetamide (a closely related compound) include:

- Molecular formula: C₈H₈BrNO

- Molecular weight: 214.059 g/mol

- IUPAC Name: N-(3-bromophenyl)acetamide

- CAS Registry: 621-38-5 .

Spectroscopic data (e.g., mass spectrometry, NMR) for such compounds are often used to confirm structural integrity, as highlighted in and .

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

N-(3-bromophenyl)-N-methylacetamide |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3 |

InChI Key |

PSIJJCAIPZQSLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

- Positional Isomerism : compares N-(4-bromophenyl)acetamide with the 3-bromo derivative. The para-substituted compound exhibits slight bond length differences (e.g., C6–Br: 1.8907 Å vs. 1.91 Å in related compounds), influencing crystal packing and reactivity .

- Substituent Type : The electron-withdrawing bromine atom in N-(3-bromophenyl)acetamide contrasts with the electron-donating methoxy group in N-(4-methoxyphenyl)acetamide , leading to divergent electronic environments and reaction pathways .

Physicochemical Properties

- Lipophilicity : N-(3-bromophenyl)-2-methylpentanamide () has a longer acyl chain, resulting in higher lipophilicity (predicted boiling point: 384.2°C) compared to acetamide derivatives with shorter chains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-N-methylacetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of precursor acetamides or coupling reactions. For example, analogous compounds like N-(3-bromophenyl)acetamide are synthesized via acetylation of 3-bromoaniline with acetic anhydride under reflux . Optimization includes solvent choice (e.g., dichloromethane), base catalysts (triethylamine), and temperature control (room temp. to 80°C). Yield improvements (70–85%) are achieved via stepwise purification (recrystallization from ethanol) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (214.06 g/mol) and fragmentation patterns (e.g., loss of CH3CO group at m/z 172) .

- NMR : ¹H NMR (DMSO-d6) identifies methyl (δ 2.1 ppm, CH3), acetamide carbonyl (δ 168 ppm in ¹³C), and aromatic protons (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 4.78 Å, b = 18.77 Å, c = 19.38 Å. Hydrogen bonding (N–H⋯O) forms supramolecular chains .

Q. How does this compound compare structurally to its non-methylated analog?

- Methodology : Methyl substitution reduces hydrogen-bonding capacity but enhances lipophilicity (logP increases by ~0.5). Crystallographic data show altered torsion angles (C–N–C–Br) from 178.5° (non-methylated) to 172.3°, affecting packing efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in EGFR inhibition?

- Methodology : In vitro assays (e.g., MTT on MCF-7 cells) reveal GI50 values of 0.72 µM. Molecular docking shows bromophenyl and acetamide groups occupy hydrophobic pockets of EGFR’s kinase domain, while methyl substitution reduces steric hindrance. Competitive binding assays (ATP-γ-S) confirm inhibition kinetics .

Q. How do substituent positions (e.g., bromine at meta vs. para) affect the compound’s reactivity and biological activity?

- Methodology : Comparative studies using 3-bromo vs. 4-bromo analogs show:

- Reactivity : Meta-bromine enhances electrophilic substitution (e.g., Suzuki coupling) due to reduced steric hindrance .

- Bioactivity : Meta-substitution improves IC50 values by 40% in kinase assays due to optimal halogen bonding with active-site residues .

Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?

- Methodology : Density functional theory (DFT) at B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β = 8.7 × 10⁻³⁰ esu). Electron-withdrawing bromine and methyl groups enhance charge transfer, as shown by frontier molecular orbital (FMO) analysis .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

- Methodology : Solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) necessitates nanoformulation. Dynamic light scattering (DLS) of PEGylated liposomes (size 120 nm, PDI 0.2) improves bioavailability by 3-fold in murine models .

Q. What are the thermal degradation pathways of this compound under varying pH?

- Methodology : Thermogravimetric analysis (TGA) shows decomposition at 220°C. Acidic conditions (pH 2) hydrolyze the acetamide to 3-bromo-N-methylaniline, confirmed by LC-MS. Kinetic studies (Arrhenius plots) estimate activation energy (Ea = 85 kJ/mol) .

Key Research Gaps

- In Vivo Toxicity : No data on acute/chronic toxicity in animal models.

- Enzymatic Degradation : Limited studies on cytochrome P450 metabolism.

- Polymer Compatibility : Unexplored potential in drug-eluting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.